molecular formula C20H25FN2O6 B13464580 6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid

6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B13464580
M. Wt: 408.4 g/mol
InChI Key: QXZIQHCBKGJJHQ-UHFFFAOYSA-N
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Description

6-[(benzyloxy)carbonyl]-2-[(tert-butoxy)carbonyl]-8-fluoro-2,6-diazaspiro[34]octane-8-carboxylic acid is a complex organic compound with a unique structure that includes both benzyloxy and tert-butoxycarbonyl groups

Preparation Methods

The synthesis of 6-[(benzyloxy)carbonyl]-2-[(tert-butoxy)carbonyl]-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid involves multiple steps, including the protection of functional groups and the formation of the spirocyclic structure. The synthetic route typically starts with the preparation of the diazaspiro[3.4]octane core, followed by the introduction of the benzyloxy and tert-butoxycarbonyl groups under controlled reaction conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(benzyloxy)carbonyl]-2-[(tert-butoxy)carbonyl]-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and tert-butoxycarbonyl groups play a crucial role in binding to these targets, while the fluorine atom may enhance the compound’s stability and bioavailability. The pathways involved in its mechanism of action include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar compounds include other diazaspiro[3.4]octane derivatives with different substituents. For example:

  • 6-[(benzyloxy)carbonyl]-2-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.4]octane-8-carboxylic acid
  • 6-[(benzyloxy)carbonyl]-2-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.4]octane-8-carboxylic acid The uniqueness of 6-[(benzyloxy)carbonyl]-2-[(tert-butoxy)carbonyl]-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C20H25FN2O6

Molecular Weight

408.4 g/mol

IUPAC Name

8-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylmethoxycarbonyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid

InChI

InChI=1S/C20H25FN2O6/c1-18(2,3)29-17(27)22-10-19(11-22)12-23(13-20(19,21)15(24)25)16(26)28-9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,24,25)

InChI Key

QXZIQHCBKGJJHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(CC2(C(=O)O)F)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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